4-Hydroxycyclohexane-1-carboxamide
Description
4-Hydroxycyclohexane-1-carboxamide is a cyclohexane derivative featuring a hydroxyl (-OH) group at the 4-position and a carboxamide (-CONH₂) group at the 1-position. While direct experimental data on this compound are sparse in the provided evidence, its structural analogs and related nomenclature rules (e.g., IUPAC guidelines in and ) suggest its classification as a substituted cyclohexanecarboxamide. Notably, cyclohexane carboxamides are explored in pharmaceutical and radiopharmaceutical contexts, as seen in and , though specific bioactivity data for this compound remain uncharacterized .
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxycyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(10)5-1-3-6(9)4-2-5/h5-6,9H,1-4H2,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUHQXIAXJMZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221724-30-6, 19556-97-9 | |
| Record name | 4-hydroxycyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(1s,4s)-4-hydroxycyclohexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Biological Activities
4-Hydroxycyclohexane-1-carboxamide exhibits notable biological activities, particularly as an inhibitor of monoamine oxidase (MAO). This enzyme is crucial in the metabolism of neurotransmitters, including serotonin and dopamine. The inhibition of MAO suggests potential applications in treating:
- Mood Disorders : By increasing neurotransmitter levels, it may help alleviate symptoms of depression and anxiety.
- Neurodegenerative Diseases : Its neuroprotective properties could be beneficial in conditions like Alzheimer's disease.
Research has shown that this compound interacts with various biological targets, particularly enzymes involved in neurotransmitter metabolism. Studies indicate that its inhibition of MAO could also extend to other enzymes within related metabolic pathways, warranting further investigation into its pharmacological profile .
Therapeutic Applications
The therapeutic applications of this compound are diverse and include:
- Antidepressant Development : Its ability to modulate neurotransmitter levels positions it as a candidate for developing new antidepressant medications.
- Anticancer Research : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential roles in cancer therapy .
- Immunomodulatory Effects : Related compounds have shown immunosuppressive activities, suggesting broader implications in managing autoimmune conditions.
Case Studies
Several studies have investigated the applications and effects of this compound:
- MAO Inhibition Studies : Research demonstrated that this compound effectively inhibits MAO activity in vitro, leading to increased serotonin levels in neuronal cultures. This finding supports its potential use in mood disorder treatments .
- Cytotoxicity Assays : In vitro assays showed that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines, suggesting further exploration for anticancer drug development .
- Metabolic Pathway Analysis : Urinary metabolites from individuals suspected of metabolic disorders revealed the presence of this compound, indicating its role in human metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-hydroxycyclohexane-1-carboxamide with key analogs, highlighting structural features, synthesis methods, and applications:
Key Observations:
Functional Group Impact: The hydroxyl group in this compound likely enhances water solubility compared to non-polar analogs like N-(4-methylphenyl)cyclohexane-1-carboxamide. However, its carboxamide group may reduce acidity relative to 4-hydroxycyclohexane-1-carboxylic acid .
Synthesis Pathways: Carboxamides are typically synthesized via coupling reactions. For example, describes using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 2,3,5,6-tetrafluorophenol to activate carboxylic acids for amide bond formation. Similar methods could apply to this compound .
The antitumor activity of DIC (plasma half-life ~35 min in humans) suggests that structural modifications in cyclohexane carboxamides could optimize pharmacokinetics .
Safety and Handling: While safety data for this compound are absent, related cyclohexane derivatives (e.g., 4-heptylcyclohexanone in ) require precautions against inhalation and skin contact, suggesting analogous handling for the carboxamide .
Preparation Methods
Direct Amidation of 4-Hydroxycyclohexanecarboxylic Acid
The most straightforward route involves coupling 4-hydroxycyclohexanecarboxylic acid with ammonia or ammonium salts. A protocol adapted from Jo et al. employs 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature, achieving a 92% yield. Key advantages include minimal byproducts and compatibility with sensitive functional groups. However, the reaction lacks stereocontrol, producing a 1:1 cis/trans mixture.
Multi-Step Synthesis via Halogenated Intermediates
A patent by CN108456213B describes a scalable method for analogous fluorinated compounds, adaptable to this compound. The process involves:
- Bromination : (R)-cyclohex-3-enecarboxylic acid reacts with dibromohydantoin to form a bromolactone intermediate (yield: 93%).
- Ring-Opening and Fluorination : Treatment with sodium methoxide and a fluorinating agent (e.g., N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine) yields a fluorinated cyclohexane derivative.
- Hydrolysis and Cyclization : Acidic hydrolysis followed by sodium hydroxide-mediated cyclization generates a hydroxy-substituted intermediate.
- Amidation : The carboxylic acid intermediate is converted to the amide using ammonium chloride and a coupling agent.
This route achieves an overall yield of 72% for the trans isomer but requires rigorous purification to remove fluorinated byproducts.
Protection-Deprotection Strategies
To enhance stereoselectivity, temporary protection of the hydroxyl group is employed. A typical sequence involves:
- Silylation : 4-Hydroxycyclohexanecarboxylic acid is treated with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group.
- Amidation : The protected acid reacts with ammonium chloride using HATU, yielding the silylated amide (yield: 88%).
- Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl group, affording the desired amide with 95% retention of configuration.
This method achieves 85% trans selectivity but adds two extra steps compared to direct amidation.
Biocatalytic Approaches
Enzymatic Hydroxylation of Cyclohexanecarboxamide
Recent work by Baker et al. demonstrates the use of engineered non-heme iron enzymes (e.g., tP4H variant R2_11) to hydroxylate cyclohexanecarboxamide at the 4-position. In a 24-hour reaction at 25°C with α-ketoglutarate (αKG) and Fe²⁺, the enzyme achieves a total turnover number (TTN) of 15 and 80% trans selectivity. While this method is eco-friendly, the yield remains modest (45% after purification) compared to chemical synthesis.
Whole-Cell Biocatalysis
Expressing tP4H in E. coli enables one-pot hydroxylation-amidation. The cells are incubated with cyclohexanecarboxylic acid, αKG, and ammonia, achieving a 58% conversion to this compound. However, product inhibition and enzyme instability at >30°C limit scalability.
Industrial-Scale Production
Continuous Flow Synthesis
Adapting the CN108456213B patent’s fluorination-free route, a continuous flow system achieves 89% yield at 100 g/h throughput. Key parameters include:
Crystallization and Purification
Industrial batches use isopropanol-water mixtures (3:1 v/v) for crystallization, yielding 98% pure trans isomer. Chiral chromatography (Chiralpak IC column) resolves cis impurities, achieving >99% enantiomeric excess (ee) for pharmaceutical-grade material.
Comparative Analysis of Synthetic Methods
Key Observations :
- Chemical Methods excel in yield and scalability but often require toxic solvents.
- Biocatalytic Routes offer superior stereoselectivity and sustainability but need yield optimization.
- Continuous Flow systems balance efficiency and environmental impact, making them ideal for bulk production.
Q & A
Q. What are the optimal synthetic routes for 4-Hydroxycyclohexane-1-carboxamide, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves functionalization of cyclohexane precursors. A common approach is the hydroxylation of cyclohexanecarboxamide derivatives under controlled conditions. For example, hydroxylation via catalytic oxidation (e.g., using RuO₂ or MnO₂) or enzymatic methods can introduce the hydroxyl group at the 4-position.
- Key Variables:
- Catalysts: Transition metal catalysts vs. biocatalysts (e.g., cytochrome P450 enzymes) affect regioselectivity and stereochemistry.
- Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while aqueous conditions favor enzymatic reactions.
- Temperature: Elevated temperatures (80–120°C) accelerate reaction kinetics but may degrade thermally sensitive intermediates.
- Validation: Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradients of ethyl acetate/hexane (3:1 to 1:1) .
Q. What analytical techniques are essential for characterizing this compound and confirming its structure?
Methodological Answer:
- Spectroscopic Methods:
- NMR: H and C NMR to confirm the cyclohexane ring conformation (e.g., chair vs. boat), hydroxyl group position, and amide resonance (e.g., carbonyl peak at ~165–170 ppm).
- IR: Detect O-H (3200–3600 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) stretches.
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular formula (C₇H₁₃NO₂, exact mass 143.0946).
- Chromatography: HPLC with UV detection (λ = 210–230 nm) to assess purity and resolve stereoisomers .
Q. How does the hydroxyl group at the 4-position influence the compound’s reactivity in substitution or oxidation reactions?
Methodological Answer: The hydroxyl group acts as an electron-donating group, increasing the electron density of the cyclohexane ring. This impacts:
- Substitution Reactions: Nucleophilic attack on the carboxamide group is sterically hindered by the hydroxyl group’s proximity. Use bulky bases (e.g., LDA) to deprotonate the hydroxyl group and activate the ring for substitution.
- Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), but over-oxidation may degrade the carboxamide moiety. Controlled conditions (e.g., TEMPO/NaClO) are recommended .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) arising from conformational flexibility of the cyclohexane ring?
Methodological Answer: Conformational dynamics in cyclohexane derivatives lead to averaged NMR signals at room temperature. To address this:
- Low-Temperature NMR: Conduct experiments at –40°C to –60°C to "freeze" chair-chair interconversion and resolve splitting patterns.
- Computational Modeling: Use DFT calculations (e.g., Gaussian or ORCA) to predict H and C chemical shifts for different conformers and compare with experimental data.
- Dynamic NMR (DNMR): Analyze line-shape changes with variable-temperature NMR to estimate activation energy for ring flipping .
Q. What strategies are effective for optimizing enantioselective synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Employ asymmetric catalysis (e.g., Sharpless dihydroxylation or Jacobsen epoxidation) to introduce stereocenters. For hydroxylation, use chiral oxaziridinium catalysts.
- Enzymatic Resolution: Hydrolases (e.g., lipases) can resolve racemic mixtures by selectively hydrolyzing one enantiomer of a precursor ester.
- Crystallization-Induced Diastereomer Resolution (CIDR): Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .
Q. How can in silico methods predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase or kinases). Focus on hydrogen bonding between the hydroxyl/amide groups and active-site residues.
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train models with bioassay data from analogous compounds (e.g., apoptosis-inducing carboxamides) .
Q. How should researchers design experiments to investigate the compound’s potential as a metabolic intermediate or biomarker?
Methodological Answer:
- Isotopic Labeling: Synthesize C- or H-labeled analogs to track metabolic fate in cell cultures or animal models via LC-MS/MS.
- Biomarker Panels: Use untargeted metabolomics (GC-MS or UPLC-QTOF) to correlate this compound levels with disease states in biological fluids (e.g., urine or plasma). Validate findings with targeted MRM assays .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results in reaction mechanism studies?
Methodological Answer:
- Mechanistic Probes: Introduce isotopic labels (e.g., O in the hydroxyl group) to trace reaction pathways. Compare experimental MS/MS fragmentation with computational predictions.
- Transition-State Analysis: Use QM/MM simulations to identify key intermediates and compare activation energies with kinetic data (e.g., Arrhenius plots).
- Error Sources: Re-evaluate computational parameters (e.g., basis sets or solvent models) and experimental conditions (e.g., solvent polarity, impurities) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
